1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid
Overview
Description
1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, adds to the compound’s unique chemical properties
Mechanism of Action
Mode of Action
Compounds containing azetidine and thiophene moieties are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds containing azetidine and thiophene moieties are known to interact with various biochemical pathways, leading to a range of effects .
Result of Action
Compounds containing azetidine and thiophene moieties are known to have a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of a suitable precursor containing a thiophene group and an azetidine-forming moiety under basic conditions. For instance, the reaction of thiophene-3-carboxaldehyde with an azetidine precursor in the presence of a base like sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxylic acids to alcohols.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 1-[(Thiophen-3-yl)methyl]azetidine-3-methanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Thiophene-3-carboxylic acid: Lacks the azetidine ring, limiting its applications in medicinal chemistry.
Uniqueness
This dual functionality makes it a valuable compound for research and development in various scientific fields .
Biological Activity
1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of the thiophene ring contributes to its unique chemical properties, allowing for interactions with various biological targets.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming covalent bonds with active site residues, which can disrupt normal enzymatic functions.
- Cell Signaling Modulation : It influences cell signaling pathways, impacting processes such as gene expression and cellular metabolism. This modulation often occurs through the interaction with kinases, which are crucial for signal transduction .
- Apoptotic Induction : Research indicates that this compound can trigger apoptosis in cancer cell lines by increasing the activity of caspases, which are essential for the apoptotic process .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Target/Cell Line | IC₅₀ Value (µM) | Effect |
---|---|---|---|
Enzyme Inhibition | Serine Proteases | 0.5 | Significant inhibition observed |
Antiproliferative | MCF-7 Breast Cancer Cells | 15.63 | Induces apoptosis |
Cytotoxicity | MDA-MB-231 Triple-Negative | 10–33 | Comparable to established drugs |
Tubulin Interaction | In vitro Tubulin Polymerization | Not specified | Disruption of microtubule formation |
Study 1: Antiproliferative Effects
A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly inhibited cell proliferation with an IC₅₀ value of 15.63 µM. Flow cytometry analysis revealed that the compound induced apoptosis via caspase activation, suggesting its potential as a therapeutic agent for breast cancer .
Study 2: Enzyme Interaction
In another investigation focusing on serine proteases, the compound exhibited notable inhibitory effects, with an IC₅₀ value around 0.5 µM. This interaction highlights its potential role in drug development targeting proteolytic enzymes involved in various diseases .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests it is relatively stable under physiological conditions but may undergo hydrolysis over time. Its distribution within tissues is mediated by specific transporters, influencing its overall bioavailability and efficacy in therapeutic applications .
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)8-4-10(5-8)3-7-1-2-13-6-7/h1-2,6,8H,3-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYJFCKBMREXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CSC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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